Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp is a synthetic peptide that serves as a substrate in biochemical assays, particularly in the study of proteolytic enzymes. The sequence consists of various amino acids, including valine, asparagine, leucine, aspartic acid, alanine, and glutamic acid, with the addition of a fluorogenic moiety, EDDnp (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline), which enhances its detection in enzymatic reactions. This compound is particularly useful in research related to enzyme specificity and activity due to its structural properties.
The peptide is synthesized through solid-phase peptide synthesis techniques and can be obtained from specialized suppliers focusing on biochemical reagents. Its applications span across enzymology and molecular biology, where it is utilized to study various proteases and their interactions with substrates.
Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp is classified as a fluorogenic substrate. It falls under the category of synthetic peptides used in biochemical assays for enzyme activity measurement. Its structure allows it to be cleaved by specific proteases, releasing a fluorescent signal that can be quantitatively measured.
The synthesis of Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a stepwise manner. This technique allows for the sequential addition of protected amino acids to a resin-bound growing peptide chain.
The synthesis requires careful control of reaction conditions to ensure high yield and purity. The choice of protecting groups and coupling reagents significantly influences the efficiency and outcome of the synthesis process.
The molecular structure of Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp features:
The structure can be represented as follows:
The molecular weight of this compound is approximately 1,025 Daltons, and its empirical formula can be derived from its constituent amino acids and the EDDnp group.
Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp undergoes hydrolysis when acted upon by specific proteases. The cleavage results in the release of fluorescent products that can be detected spectrophotometrically.
The reaction conditions such as pH, temperature, and enzyme concentration are critical for optimizing substrate turnover rates. Enzymatic assays often utilize this substrate to assess enzyme kinetics and specificity.
The mechanism involves:
Kinetic studies typically reveal parameters such as (Michaelis constant) and (maximum velocity), providing insights into enzyme efficiency with this substrate.
Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp has significant applications in scientific research:
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